molecular formula C17H24N2O3 B2474183 N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide CAS No. 1090663-67-4

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide

Cat. No. B2474183
CAS RN: 1090663-67-4
M. Wt: 304.39
InChI Key: FNCJUSHZLCRXCD-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases anandamide levels in the brain, leading to potential therapeutic effects.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide works by inhibiting FAAH, the enzyme responsible for breaking down anandamide. Anandamide is an endocannabinoid neurotransmitter that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, this compound increases anandamide levels, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain, leading to various physiological effects. Anandamide is involved in pain regulation, mood, and appetite, among other functions. By increasing anandamide levels, this compound may have potential therapeutic effects in conditions such as pain, anxiety, and depression.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, meaning it specifically targets this enzyme without affecting other pathways. It has also been shown to have low toxicity and is relatively easy to synthesize. However, this compound has some limitations, including its short half-life and poor solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide. One potential area of study is its potential therapeutic effects in conditions such as chronic pain, anxiety, and depression. Another area of study is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Additionally, further research is needed to explore the optimal dosing and administration of this compound for maximum efficacy.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethoxybenzaldehyde with 2-bromo-2-methylpropane to form 3,5-dimethoxyphenyl-2-bromo-2-methylpropane. This intermediate is then reacted with 1-cyano-1,2-dimethylpropene to form this compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-3-(3,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In animal models, this compound has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and enhance the antidepressant effects of other drugs. It has also been studied for its potential to reduce drug-seeking behavior in addiction.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-3-(3,5-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)17(3,11-18)19-16(20)7-6-13-8-14(21-4)10-15(9-13)22-5/h8-10,12H,6-7H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCJUSHZLCRXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CCC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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